Diethoxymethane
Overview
Description
Diethoxymethane (DEM) is a colorless volatile liquid with an agreeable odor . It is less dense than water and may be narcotic in high concentrations . It is used as a solvent and in the manufacture of cosmetics .
Synthesis Analysis
Diethoxymethane can be synthesized by reacting ethanol and aqueous formaldehyde using macroporous cation-exchange resin Indion-130 as a catalyst . Another method for preparing diethoxymethane involves ethanol and paraformaldehyde .
Molecular Structure Analysis
Diethoxymethane has the chemical formula C5H12O2 and a molecular weight of 104.14758 g/mol . Its IUPAC name is (ethoxymethoxy)ethane . The molecule contains a total of 18 bonds, including 6 non-H bonds, 4 rotatable bonds, and 2 aliphatic ethers .
Chemical Reactions Analysis
Diethoxymethane, an acetal, is incompatible with strong oxidizing agents and acids . It breaks down to formaldehyde and ethanol in acidic solutions . In the context of alternative diesel fuels, diethoxymethane is currently intensely investigated .
Physical And Chemical Properties Analysis
Diethoxymethane is a colorless volatile liquid . It is less dense than water . Its flash point is below 10°F . Its vapors are heavier than air .
Scientific Research Applications
Green Industrial Solvent
DEM is recognized for its unique properties as a solvent, particularly in the field of organometallic reactions. Its low water solubility, binary azeotrope formation with water, high boiling point, and low freezing point make it a valuable solvent. Additionally, its stability across a wide pH range and resistance to peroxide formation upon exposure to air further enhance its utility (Coleman, 2009).
Versatile Process Solvent in Organic Synthesis
DEM's utility extends to various applications in organic synthesis, where its properties as a low boiling solvent that forms azeotropes with water and has a low affinity for water are particularly advantageous. It is stable under basic conditions and is useful in sodium hydride reactions, organolithium chemistry, copper-catalyzed conjugate additions, and phase-transfer reactions. DEM can potentially replace solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) (Boaz and Venepalli, 2001).
Synthesis of [2H]‐Diethoxymethane
DEM is prepared from triethylorthoformate and serves as a precursor to [2H]‐formaldehyde, which is useful in synthesizing various labeled compounds. This application is significant in chemical research, particularly in the synthesis of monolabelled bicyclic amines and other compounds requiring [2H]‐formaldehyde (Hanley and Forsyth, 1990).
Autoignition Properties
The autoignition properties of DEM in various mixtures have been studied, providing insights into its combustion kinetics. The empirical correlation for ignition delay times as a function of temperature, pressure, and equivalence ratio has been established, offering valuable information for high-temperature oxidation processes (Zhang et al., 2015).
Phase Transfer-Catalyzed Reactions
DEM proves effective as a solvent for O-alkylation of phenols under phase transfer conditions. Its efficiency has been demonstrated in various reactions, positioning it as an alternative to solvents like dichloromethane and toluene (Coleman and LeBlanc, 2010).
Reactive Distillation Columns
DEM has been synthesized using ethanol and formaldehyde in both batchmode and continuous Reactive Distillation Column (RDC), employing a macroporous cation-exchange resin as a catalyst. This method offers insights into the batch kinetics and optimization of process parameters, making it significant for industrial applications (Chopade and Sharma, 1997).
Bio-Hybrid Fuel Application
DEM's potential as a "bio-hybrid fuel" is explored due to its synthesis from bio-based feedstock and CO2 with "green hydrogen." It exhibits promising characteristics for gasoline-controlled autoignition (GCAI), including a wide range of temperature-independent ignition delays and good autoignition behavior compared to conventional gasoline. Its suitability as a fuel in GCAI combustion mode highlights its importance in sustainable energy research (Lehrheuer et al., 2019).
Surface Science Studies
The adsorption of DEM on various surfaces, such as ZrO2 thin films and Pt(111), has been examined through temperature-programmed desorption studies. Understanding the binding energies and behavior of DEM on different substrates is crucial in surface science and catalysis research (Takeuchi et al., 1992).
Synthesis Process Optimization
Studies on DEM synthesis using continuous reaction distillation have been conducted, focusing on optimizing temperature and other process parameters. These findings are valuable for further research and potential industrialization (Lin Jun, 2004).
Safety And Hazards
Future Directions
Diethoxymethane is a promising fuel or blend component as it offers outstanding combustion characteristics . It is currently being intensely investigated in the field of alternative diesel fuels . The levels of diethoxymethane in raw liquors from different vintage showed good correlations with liquor age , suggesting potential applications in the food industry.
properties
IUPAC Name |
ethoxymethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFAASOGCDTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Record name | DIETHOXYMETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052112 | |
Record name | Diethoxymethane | |
Source | EPA DSSTox | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics., Liquid | |
Record name | DIETHOXYMETHANE | |
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Product Name |
Diethoxymethane | |
CAS RN |
462-95-3 | |
Record name | DIETHOXYMETHANE | |
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Record name | Diethoxymethane | |
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Record name | Diethoxymethane | |
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Record name | Diethoxymethane | |
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Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |
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Record name | Diethoxymethane | |
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Record name | Diethoxymethane | |
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Record name | DIETHOXYMETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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